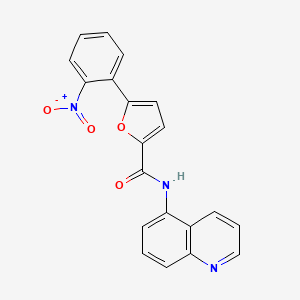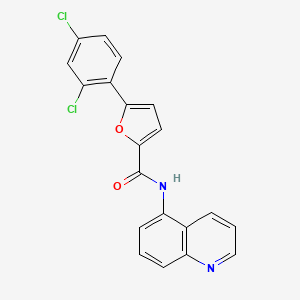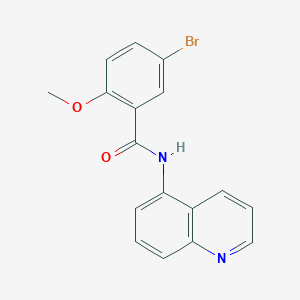methanone](/img/structure/B3603485.png)
[8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](phenyl)methanone
概要
説明
8-amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone: is a complex organic compound with a molecular formula of C21H24N2O5S2. This compound is characterized by its indolizinyl core, which is substituted with amino, propylsulfonyl, and phenylmethanone groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizinyl Core: The indolizinyl core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.
Introduction of Propylsulfonyl Groups: The propylsulfonyl groups are introduced via sulfonation reactions, where propylsulfonyl chloride is reacted with the indolizinyl core under basic conditions.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the sulfonylated indolizinyl core.
Attachment of the Phenylmethanone Group: The phenylmethanone group is attached through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 8-amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and propylsulfonyl groups, leading to the formation of corresponding oxides and sulfoxides.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides and sulfonates.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 8-amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, derivatives of 8-amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 8-amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core structure but differ in their substituents.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole contain sulfonamide groups but lack the indolizinyl core.
Uniqueness
The uniqueness of 8-amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity
特性
IUPAC Name |
[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-3-13-29(25,26)20-17-16(22)11-8-12-23(17)18(21(20)30(27,28)14-4-2)19(24)15-9-6-5-7-10-15/h5-12H,3-4,13-14,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRRDRKFTABVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B3603405.png)
![2,2,2-trichloro-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3603408.png)
![2,2,2-trichloro-N-[3-chloro-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B3603416.png)
![5-bromo-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B3603417.png)
![5-bromo-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B3603436.png)
![5-bromo-N-[3-chloro-2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B3603442.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3603463.png)

![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3603481.png)
![3-bromo-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide](/img/structure/B3603487.png)

![3-(benzyloxy)-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B3603507.png)
![3-chloro-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide](/img/structure/B3603511.png)

